molecular formula C10H10N2 B094415 2-cyclopropyl-1H-benzimidazole CAS No. 16405-79-1

2-cyclopropyl-1H-benzimidazole

Cat. No. B094415
CAS RN: 16405-79-1
M. Wt: 158.2 g/mol
InChI Key: ACQZKAMBZDAMRZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities and its structural similarity to compounds that exhibit various pharmacological properties.

Synthesis Analysis

The synthesis of 2-cyclopropyl-1H-benzimidazole derivatives has been explored in the context of developing antimicrobial and cytotoxic agents. For instance, a series of 2-substituted-1H-benzimidazole derivatives, which may include the 2-cyclopropyl variant, were synthesized and evaluated for their biological activities against Gram-negative bacteria, fungi, and cancer cell lines, showing potent effects in some cases . Additionally, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was achieved through a reduction process involving Pd/C in a hydrogen atmosphere, which could be related to the synthesis of 2-cyclopropyl-1H-benzimidazole .

Molecular Structure Analysis

The molecular structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, a closely related compound, was determined through X-ray crystallography. The benzimidazole ring system was found to be nearly planar, and the geometry of the piperazine ring showed no significant distortion from a perfect chair conformation . Although this analysis is for a substituted derivative, it provides insight into the structural characteristics that might be expected for 2-cyclopropyl-1H-benzimidazole.

Chemical Reactions Analysis

The chemical behavior of 2-cyclopropylbenzimidazole derivatives includes the cyclopropyliminium rearrangement, which leads to the formation of 2,3-dihydropyrrolobenzimidazoles. This rearrangement is influenced by the substituents on the cyclopropane ring, with different substituents leading to the formation of various isomeric products .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-cyclopropyl-1H-benzimidazole are not detailed in the provided papers, related compounds have been studied for their biological activities. For example, 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles have shown anti-Helicobacter pylori activity in vitro, but their in vivo efficacy was compromised due to their propensity to become proton pump inhibitors upon metabolic oxidation . Additionally, cyclo benzimidazole, which shares the benzimidazole core, exhibited luminescence turn-on sensing of anions, indicating that the benzimidazole moiety can be involved in specific chemical interactions .

Scientific Research Applications

  • Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists : 2-cyclopropyl substituted benzimidazole derivatives have been explored as novel nonpeptide LHRH antagonists. These compounds exhibit significant activity, with one derivative showing an IC50 of 4.2 nM, indicating potential applications in hormonal therapies (Li et al., 2005).

  • Antimicrobial Agents : Benzimidazole derivatives, including those derived from 2-cyclopropyl-1H-benzimidazole, have been noted for their broad-spectrum antimicrobial activity. This makes them valuable in drug discovery and medicinal research for treating microbial infections (Aderohunmu et al., 2017).

  • Anticancer Activity : Some benzimidazole derivatives have shown potential in tumor inhibition and treatment of liver cancer. They demonstrate notable efficiency in inhibiting cancer cell lines at high concentrations, presenting a promising avenue for cancer treatment (Khalifa et al., 2018).

  • DNA Topoisomerase I Inhibitors : Certain 1H-benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial in DNA replication. This suggests potential applications in developing treatments for diseases related to DNA replication and transcription (Alpan et al., 2007).

  • Respiratory Syncytial Virus (RSV) Inhibitors : Benzimidazole-based inhibitors have been optimized for antiviral potency against RSV. Notably, a derivative exhibited good bioavailability in several animal models and demonstrated antiviral activity following oral administration (Yu et al., 2007).

  • Chemical Synthesis and Catalysis : 2-cyclopropyl-1H-benzimidazole and its derivatives are used in the synthesis of other chemically important compounds. For instance, they have been employed in the synthesis of benzimidazole-5-(aryldiazenyl)thiazole derivatives, demonstrating the versatility of these compounds in organic synthesis (Alcalde et al., 1992).

  • Anion Sensing : Certain cyclo[2]benzimidazole derivatives demonstrate luminescence turn-on sensing of anions. This property is significant for developing sensors and probes in chemical and biochemical applications (Abraham et al., 2011).

properties

IUPAC Name

2-cyclopropyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQZKAMBZDAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360148
Record name 2-cyclopropyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1H-benzimidazole

CAS RN

16405-79-1
Record name 2-cyclopropyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopropanecarboxylic acid (4 g, 52 mmol) was treated with phenylenediamine bis-hydrochloride (1 eq) and polyphosphosphoric acid (52 mL) and heated to 160° C. for 6 h. The reaction was cooled to 0° C. and diluted with water, then basified with NaOH (50% aqueous) until pH>10. The solution was extracted with ethyl acetate, dried (MgSO4), filtered and concentrated, purified by flash chromatography (100% ethyl acetate) giving 2-cyclopropylbenzimidazole (1.1 g, 13%). MS found: (M+H)+=159.
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Synthesis routes and methods II

Procedure details

2-cyclopropanecarboxylic acid (4 g, 52 mmol) was treated with phenylenediamine bis-hydrochloride (1 eq) and polyphosphosphoric acid (52 mL) and heated to 160° C. for 6 h. The reaction was cooled to 0° C. and diluted with water, then basified with NaOH (50% aqueous) until pH>10. The solution was extracted with ethyl acetate, dried (MgSO4), filtered and concentrated, purified by flash chromatography (100% ethyl acetate) giving 2-cyclopropylbenzimidazole (1.1 g, 13%). MS found: (M+H)+=159.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
E Menteşe, H Bektaş, BB Sokmen, M Emirik… - Bioorganic & medicinal …, 2017 - Elsevier
… compounds including hydrazinecarbothioamide, 1,2,4-triazole, 1,3,4-oxadiazole and imine function were synthesized starting from 5,6-dichloro-2-cyclopropyl-1H-benzimidazole. All of …
Number of citations: 57 www.sciencedirect.com
RF Salikov, DN Platonov, AE Frumkin, DL Lipilin… - Tetrahedron, 2013 - Elsevier
2-Cyclopropylbenzimidazole derivatives with various substituents in the small ring undergo cyclopropyliminium rearrangement into 2,3-dihydropyrrolobenzimidazoles substituted at …
Number of citations: 17 www.sciencedirect.com
H Quast, S Ivanova - European Journal of Organic Chemistry, 2000 - Wiley Online Library
Deprotonation of the 2‐cycloalkylbenzothiazolium perchlorates 1f‐h with sodium hydride in the presence of methanesulfonyl azide (3) affords the spirocyclic dihydro‐1,4‐…
YV Tomilov, DN Platonov, AE Frumkin, DL Lipilin… - Tetrahedron …, 2010 - Elsevier
… The factors affecting the regioselectivity and conversion were studied systematically for 2-cyclopropyl-1H-benzimidazole (1). The reactions were carried out by heating …
Number of citations: 25 www.sciencedirect.com
K Zaman, F Rahim, M Taha, H Ullah, A Wadood… - Bioorganic …, 2019 - Elsevier
Despite of many diverse biological activities exhibited by benzimidazole scaffold, it is rarely explored for the urease inhibitory potential. For that purpose, benzimidazole analogues 1–19 …
Number of citations: 51 www.sciencedirect.com
E Menteşe, F Yılmaz, M Emirik, S Ülker, B Kahveci - Bioorganic Chemistry, 2018 - Elsevier
In this study, a new series of benzimidazole and bisbenzimidazole derivatives were prepared via the reaction of iminoester hydrochlorides and o-phenylenediamines and then screened …
Number of citations: 51 www.sciencedirect.com
F Peytam, M Adib, S Mahernia, M Rahmanian-Jazi… - Bioorganic …, 2019 - Elsevier
An efficient, one-pot and four-component synthesis of a new series of 2,3-disubstituted isoindolin-1-ones is described and their Jack bean urease inhibitory activities are evaluated. …
Number of citations: 26 www.sciencedirect.com
H Rostami, MH Haddadi - Fundamental & Clinical …, 2022 - Wiley Online Library
… Synthesis and molecular docking study of some 5, 6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives bearing triazole, oxadiazole, and imine functionalities as potent inhibitors of …
Number of citations: 5 onlinelibrary.wiley.com
N Sahiba, DK Agarwal, A Manhas… - Polycyclic Aromatic …, 2022 - Taylor & Francis
A greener, scalable and mild mechanochemical protocol has been developed using readily available aromatic aldehydes and o-phenylenediamine in the presence of urea nitrate …
Number of citations: 10 www.tandfonline.com
E Saeedian Moghadam, AM Al-Sadi… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Herein, we have synthesized a series of novel fifteen 2-aryl benzimidazole derivatives 8a–o and tested their bioactivity as potent urease inhibitors. The structures of the 8a–o were …
Number of citations: 2 www.tandfonline.com

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